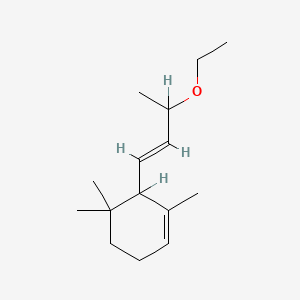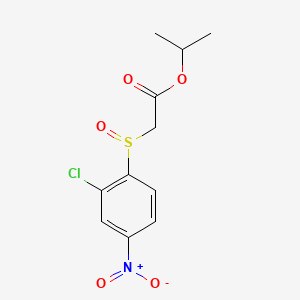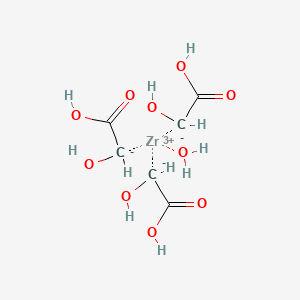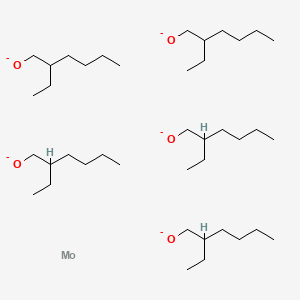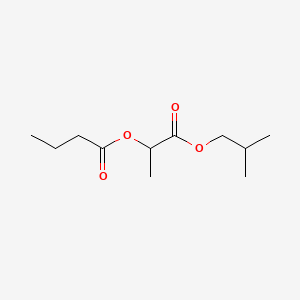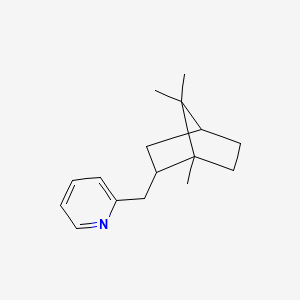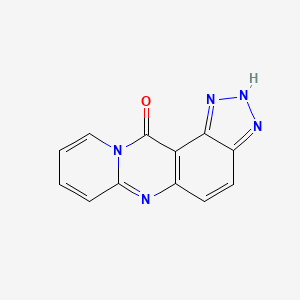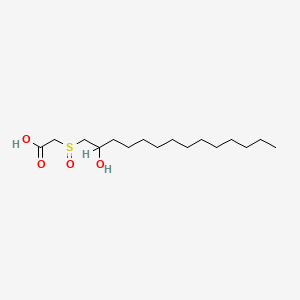
((2-Hydroxytetradecyl)sulphinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Hydroxytetradecyl)sulphinyl)acetic acid is an organic compound with the molecular formula C16H32O4S and a molecular weight of 320.48788 g/mol . This compound is characterized by the presence of a hydroxyl group, a sulphinyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxytetradecyl)sulphinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetradecanol and acetic acid.
Oxidation: Tetradecanol is oxidized to form tetradecanal.
Sulphinylation: Tetradecanal undergoes a sulphinylation reaction with a suitable sulphinylating agent to form (2-hydroxytetradecyl)sulphinyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
((2-Hydroxytetradecyl)sulphinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives.
Applications De Recherche Scientifique
((2-Hydroxytetradecyl)sulphinyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((2-Hydroxytetradecyl)sulphinyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2-Hydroxyhexadecyl)sulphinyl)acetic acid
- ((2-Hydroxyoctadecyl)sulphinyl)acetic acid
- ((2-Hydroxydecyl)sulphinyl)acetic acid
Uniqueness
((2-Hydroxytetradecyl)sulphinyl)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and sulphinyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs with different chain lengths.
Propriétés
Numéro CAS |
85099-07-6 |
|---|---|
Formule moléculaire |
C16H32O4S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-(2-hydroxytetradecylsulfinyl)acetic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-21(20)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
Clé InChI |
QEPDPIFEHYSLMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CS(=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


